molecular formula C14H12N2 B15118124 4-(Methylamino)-[1,1'-biphenyl]-3-carbonitrile

4-(Methylamino)-[1,1'-biphenyl]-3-carbonitrile

Katalognummer: B15118124
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: AWFDLDQXWXHZJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylamino)-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H12N2 It is a derivative of biphenyl, where a methylamino group is attached to the 4-position and a carbonitrile group is attached to the 3-position of the biphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromo-[1,1’-biphenyl]-3-carbonitrile with methylamine under suitable conditions. The reaction typically requires a base, such as sodium hydroxide, and is carried out in a solvent like ethanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylamino)-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where the methylamino group or the carbonitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of biphenyl-3,4-dicarboxylic acid derivatives.

    Reduction: Formation of 4-(methylamino)-[1,1’-biphenyl]-3-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(Methylamino)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(Methylamino)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Methylamino)-[1,1’-biphenyl]-3-carboxylic acid
  • 4-(Methylamino)-[1,1’-biphenyl]-3-methanol
  • 4-(Methylamino)-[1,1’-biphenyl]-3-amine

Uniqueness

4-(Methylamino)-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both the methylamino and carbonitrile groups on the biphenyl ring. This combination of functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C14H12N2

Molekulargewicht

208.26 g/mol

IUPAC-Name

2-(methylamino)-5-phenylbenzonitrile

InChI

InChI=1S/C14H12N2/c1-16-14-8-7-12(9-13(14)10-15)11-5-3-2-4-6-11/h2-9,16H,1H3

InChI-Schlüssel

AWFDLDQXWXHZJC-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=C1)C2=CC=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.